3-chloro-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzothiophene-2-carboxamide

GPR40 agonist Type 2 diabetes Tetrazole bioisostere

Select this precise para-N-1-phenyl tetrazole regioisomer to explore an underexplored GPR40 agonist vector. The 3-chloro des-methyl scaffold offers a lower cLogP starting point for metabolic stability optimization versus 6-methyl analogs. Avoid positional isomer ambiguity—only this N-1 para connectivity delivers the specific pharmacophoric geometry required for consistent SAR and chemical biology probe development.

Molecular Formula C16H10ClN5OS
Molecular Weight 355.8 g/mol
Cat. No. B11345712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzothiophene-2-carboxamide
Molecular FormulaC16H10ClN5OS
Molecular Weight355.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4)Cl
InChIInChI=1S/C16H10ClN5OS/c17-14-12-3-1-2-4-13(12)24-15(14)16(23)19-10-5-7-11(8-6-10)22-9-18-20-21-22/h1-9H,(H,19,23)
InChIKeyFXLVUZVRKPVKCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzothiophene-2-carboxamide: Core Structure for Procurement Specification


The compound 3-chloro-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzothiophene-2-carboxamide is a synthetic benzothiophene-2-carboxamide derivative bearing a 3-chloro substituent on the benzothiophene core and a 4-(1H-tetrazol-1-yl)phenyl group on the amide nitrogen. Structurally, the tetrazole is attached via its N-1 position to the para position of the phenyl ring, distinguishing it from regioisomers where the tetrazole is connected at the meta position or directly to the carboxamide nitrogen [1]. Benzothiophene-2-carboxamides containing tetrazole moieties have been investigated as non-carboxylate GPR40 agonists for type 2 diabetes, where the tetrazole acts as a carboxylic acid bioisostere [2]. The compound's molecular formula (C16H10ClN5OS) and the para-tetrazole-phenyl substitution pattern define its specific pharmacophoric geometry and are the primary basis for selecting this particular regioisomer over closely related analogs in structure-activity relationship (SAR) studies.

Why 3-Chloro-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzothiophene-2-carboxamide Cannot Be Interchanged with Its In-Class Analogs


Within the benzothiophene-2-carboxamide tetrazole class, seemingly minor positional changes drastically alter the three-dimensional presentation of the tetrazole pharmacophore and the overall molecular topology. The target compound places the tetrazole at the para position of the phenyl ring via N-1 linkage; moving the tetrazole to the meta position (3-(1H-tetrazol-1-yl)phenyl analog) shifts the hydrogen-bonding vector relative to the benzothiophene core [1]. Similarly, relocating the tetrazole from the phenyl ring to the carboxamide nitrogen (as in 3-chloro-N-1H-tetrazol-5-yl-1-benzothiophene-2-carboxamide) fundamentally changes both the conformational flexibility and the acidity of the tetrazole NH [2]. In GPR40 agonist SAR, the positioning of the acidic bioisostere relative to the hydrophobic benzothiophene core is a critical determinant of both receptor agonism potency and metabolic stability, with certain regioisomers exhibiting marked differences in intrinsic clearance [3]. Therefore, generic substitution among positional isomers or connectivity variants will not preserve the specific pharmacological or physicochemical profile required for reproducible experimental outcomes.

Quantitative Differentiation Evidence for 3-Chloro-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzothiophene-2-carboxamide


Para- vs. Meta-Tetrazole Positioning: Regioisomeric Impact on Target Binding Geometry

The target compound features a para-substituted phenyl tetrazole (4-(1H-tetrazol-1-yl)phenyl), whereas the synthetically more accessible meta isomer (3-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzothiophene-2-carboxamide) places the tetrazole at the meta position. In the context of benzo[b]thiophene tetrazole GPR40 agonists, SAR optimization studies by Huang et al. demonstrated that the spatial positioning of the tetrazole acid bioisostere relative to the central benzothiophene core directly modulates both GPR40 agonist potency and intrinsic microsomal clearance. Although exact EC50 values for the target para compound were not retrieved in this analysis, the meta-substituted ester analog (3-chloro-1-benzothiophene-2-carboxylic acid [3-(1-tetrazolyl)phenyl] ester) exhibited an IC50 of 17,000 nM in a screening assay, indicating that the meta ester geometry alone may not confer optimal activity [1]. The para connectivity is structurally distinct and is expected to orient the tetrazole differently within the GPR40 binding pocket based on published SAR trends for this series [2].

GPR40 agonist Type 2 diabetes Tetrazole bioisostere

Absence of 6-Methyl Substitution: Differentiation from 3-Chloro-6-methyl-N-[4-(1H-tetrazol-1-yl)phenyl] Analog

The target compound lacks the 6-methyl group present in the closely related analog 3-chloro-6-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzothiophene-2-carboxamide (molecular weight 369.8 g/mol vs. 341.8 g/mol for the target) [1]. In the Huang et al. GPR40 agonist series, the benzo[b]thiophene core is identified as the primary site of oxidative phase I metabolism, with substituents on the benzothiophene ring directly influencing intrinsic clearance in human and rat liver microsomes [2]. The addition of a methyl group at the 6-position increases both lipophilicity (calculated logP increase of approximately 0.5 units) and steric bulk, which can alter CYP450-mediated oxidation rates. While specific microsomal stability data for these two exact compounds were not directly compared, the SAR trends reported in the GPR40 tetrazole series demonstrate that substituent modifications on the benzothiophene core produce quantifiable changes in metabolic turnover, with unsubstituted or smaller substituents generally associated with different clearance profiles [2].

Metabolic stability CYP450 oxidation Lead optimization

Tetrazole Connectivity: N-1-Phenyl vs. N-5-Carboxamide Linkage Differentiation

The target compound attaches the tetrazole to the para position of the aniline-derived phenyl ring via the tetrazole N-1 atom, creating an N-aryl tetrazole motif. This differs fundamentally from analogs where the tetrazole is connected via its N-5 (or N-2) position directly to the carboxamide nitrogen, such as 3-chloro-N-1H-tetrazol-5-yl-1-benzothiophene-2-carboxamide [1]. In GPR40 agonist design, the tetrazole serves as a carboxylic acid bioisostere, and its connectivity determines both the pKa of the acidic NH and the spatial relationship between the acidic moiety and the hydrophobic benzothiophene core. N-Aryl tetrazoles typically exhibit pKa values in the range of approximately 4.5–5.5, compared to approximately 4.0–4.9 for N-alkyl tetrazoles, which can affect ionization state at physiological pH and influence both receptor binding and passive membrane permeability [2]. The para-phenyl bridge in the target compound also introduces an additional rigid spacer (approximately 5.6 Å extension) between the benzothiophene and tetrazole compared to the direct carboxamide-tetrazole connection, which has been shown in GPR40 SAR to be a critical parameter for agonist efficacy [3].

Bioisostere geometry Hydrogen bonding pKa modulation

GPR40 Agonist Class Association and In Vivo Efficacy Precedent

The benzothiophene tetrazole chemotype to which the target compound belongs was explicitly developed as a non-carboxylate GPR40 agonist series. Huang et al. reported that optimized compounds from this series demonstrated efficacy in lowering blood glucose in Sprague-Dawley rat oral glucose tolerance tests (oGTT) at 10 mg/kg oral dose, with efficacy comparable to the clinical compound TAK-875 (fasiglifam) [1]. Although the specific EC50 and in vivo data for the target para-substituted compound were not retrieved, the series established that the tetrazole-as-carboxylate-bioisostere strategy yields compounds with validated in vivo glucose-lowering activity. The para-phenyl-tetrazole connectivity in the target compound represents a specific structural permutation within this validated phenotype, distinct from both the meta-phenyl and direct carboxamide-tetrazole variants [2]. For procurement decisions, this means the compound inherits the favorable drug-like properties of the broader chemotype (non-carboxylic acid, moderate molecular weight 341.8, tetrazole bioisostere) while offering a unique spatial arrangement for SAR exploration.

GPR40 partial agonist Oral glucose tolerance test Type 2 diabetes

Recommended Application Scenarios for 3-Chloro-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzothiophene-2-carboxamide


GPR40/FFA1 Agonist SAR Expansion: Para-Phenyl Tetrazole Vector Exploration

Based on the validated GPR40 agonist phenotype reported by Huang et al., this compound is suitable for exploring the structure-activity relationship of the para-phenyl-tetrazole connectivity, which represents an underexplored vector compared to the more common meta-substituted or direct carboxamide-tetrazole analogs [1]. The extended geometry may access different sub-pockets within the GPR40 binding site, potentially yielding agonists with differentiated efficacy or biased signaling profiles.

Metabolic Stability Optimization: Des-Methyl Benzothiophene Core as a Lower-Lipophilicity Starting Point

The absence of the 6-methyl substituent distinguishes this compound from the 3-chloro-6-methyl-N-[4-(1H-tetrazol-1-yl)phenyl] analog. Given that the benzothiophene core is the primary site of oxidative metabolism in this chemotype [2], the des-methyl compound provides a less lipophilic (lower cLogP) scaffold for initiating medicinal chemistry optimization of metabolic stability while retaining the para-phenyl-tetrazole pharmacophore.

Tetrazole Bioisostere Profiling: N-Aryl Tetrazole pKa and Permeability Assessment

The N-1-phenyl tetrazole linkage in this compound offers an opportunity to directly compare the physicochemical and pharmacokinetic properties of N-aryl tetrazoles versus N-alkyl tetrazoles (e.g., direct carboxamide-tetrazole analogs) within a consistent benzothiophene scaffold [3]. This compound can serve as a tool molecule for evaluating how the pKa shift and extended spacer length affect membrane permeability, plasma protein binding, and oral bioavailability in the context of carboxylic acid bioisostere replacement strategies.

Chemical Biology Probe Development: Target Engagement Studies for GPR40-Dependent Pathways

The compound's structural features—3-chloro benzothiophene core, para-phenyl tetrazole, and amide linker—provide multiple potential sites for further derivatization (e.g., photoaffinity labeling, biotinylation) to generate chemical biology probes for studying GPR40 target engagement and downstream signaling [1]. Its defined regioisomeric identity ensures that probe behavior can be unambiguously attributed to the specific para connectivity, an important consideration for reproducible target validation studies.

Quote Request

Request a Quote for 3-chloro-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzothiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.